N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazoline moieties. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structure in many natural products and pharmaceuticals, while the quinazoline ring is known for its role in anticancer and antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline ring can be formed through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the indole and quinazoline moieties. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the two structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole and quinazoline rings can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the quinazoline nitrogen, using alkylating agents or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural motifs are found in many biologically active molecules, making it a candidate for studying biological pathways and interactions.
Medicine: Due to its indole and quinazoline components, it may have potential as an anticancer or antimicrobial agent.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with various enzymes and receptors in the body. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in its other structural components.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole-containing compound with different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazoline rings, which are both pharmacologically significant. This dual functionality could provide a broader range of biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(23-12-11-16-14-24-19-8-3-1-6-17(16)19)10-5-13-26-15-25-20-9-4-2-7-18(20)22(26)28/h1-4,6-9,14-15,24H,5,10-13H2,(H,23,27) |
InChI Key |
ALDOHWPCCKXFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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